3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropyl]benzoicacid
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Overview
Description
3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropyl]benzoic acid is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protecting group in peptide synthesis . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropyl]benzoic acid typically involves the protection of amino acids using the Fmoc group. The process begins with the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine . The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature. The resulting Fmoc-protected amino acid is then coupled with benzoic acid derivatives using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The Fmoc group can be removed through nucleophilic substitution using piperidine or other amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Piperidine in DMF or dichloromethane at room temperature.
Major Products
The major products formed from these reactions include the deprotected amino acid, oxidized derivatives, and reduced derivatives .
Scientific Research Applications
3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropyl]benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropyl]benzoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the amino acid, preventing unwanted side reactions during peptide bond formation. The Fmoc group can be selectively removed under mild conditions using piperidine, allowing for the sequential addition of amino acids to form peptides . The molecular targets and pathways involved include the activation of carboxyl groups and the formation of amide bonds .
Comparison with Similar Compounds
Similar Compounds
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-cysteine
Uniqueness
3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropyl]benzoic acid is unique due to its specific structure and the presence of the Fmoc group, which provides selective protection for the amino group during peptide synthesis. This compound offers high stability and ease of removal under mild conditions, making it a valuable tool in synthetic chemistry .
Properties
Molecular Formula |
C26H25NO4 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
3-[1-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropyl]benzoic acid |
InChI |
InChI=1S/C26H25NO4/c1-16(2)24(17-8-7-9-18(14-17)25(28)29)27-26(30)31-15-23-21-12-5-3-10-19(21)20-11-4-6-13-22(20)23/h3-14,16,23-24H,15H2,1-2H3,(H,27,30)(H,28,29) |
InChI Key |
ATAKUSISRQPYKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC(=CC=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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